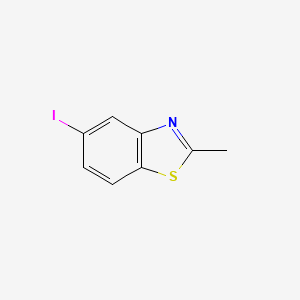

5-Iodo-2-methyl-1,3-benzothiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUODOEGHZZBDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347609 | |

| Record name | 5-Iodo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90414-61-2 | |

| Record name | 5-Iodo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 2 Methyl 1,3 Benzothiazole and Its Precursors

Established Synthetic Pathways to the Benzothiazole (B30560) Core

The construction of the benzothiazole heterocyclic system is a well-documented area in organic chemistry. The primary methods involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, typically by reacting a bifunctional benzene derivative with a reagent that provides the final atom needed to close the ring.

Condensation Reactions of 2-Aminobenzenethiol Derivatives

One of the most common and versatile methods for synthesizing the benzothiazole core is the condensation reaction of 2-aminobenzenethiol (also known as 2-aminothiophenol) or its derivatives with various carbonyl-containing compounds. mdpi.comnih.govmdpi.com This approach directly forms the 2-substituted benzothiazole in a single step.

The reaction involves the nucleophilic amino group of 2-aminobenzenethiol attacking the electrophilic carbonyl carbon, followed by an intramolecular cyclization via the thiol group, and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring. mdpi.com A wide array of reactants can be condensed with 2-aminobenzenethiol, including:

Aldehydes: To produce 2-aryl or 2-alkyl benzothiazoles. mdpi.commdpi.com

Ketones: Also yielding 2-substituted benzothiazoles. mdpi.com

Carboxylic Acids & Acyl Chlorides: These reactions, often requiring dehydrating agents or catalysts, lead to 2-substituted benzothiazoles. mdpi.com

β-Oxodithioesters: A combination of p-toluenesulfonic acid (PTSA) and CuI can catalyze the condensation of 2-aminothiophenols with β-oxodithioesters to give 2-substituted benzothiazoles in good yields. researchgate.net

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of these condensation reactions. mdpi.com These include the use of metal-based catalysts, mild Lewis acids, and green catalysts under solvent-free conditions. mdpi.commdpi.com

Table 1: Catalysts in Condensation Reactions for Benzothiazole Synthesis

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| H₂O₂/HCl | 2-Aminothiophenol (B119425), Aldehydes | Ethanol, Room Temperature | Efficient, Good Yields |

| NH₄Cl | 2-Aminothiophenol, Benzaldehyde | Methanol-Water, Room Temperature | Green Chemistry, Recyclable Catalyst, High Yield |

| Sulfated Tungstate (ST) | 2-Aminothiophenols, Aldehydes | Solvent-free, Ultrasound | Green Catalyst, Excellent Yields |

| DABCO-based ionic liquid | 2-Aminothiophenol, Aryl Aldehydes | Water, Reflux | Green Solvent, Non-metal, Recyclable |

Cyclization Reactions for Benzothiazole Formation

An alternative strategy for forming the benzothiazole ring is through the intramolecular cyclization of appropriate precursors. mdpi.comindexcopernicus.com These reactions typically involve forming a C-S or C-N bond on a pre-assembled acyclic molecule.

A prominent example is the Jacobsen cyclization , which involves the radical cyclization of thiobenzanilides. researchgate.net This method is highly effective for synthesizing substituted benzothiazoles. researchgate.net Other important cyclization strategies include:

Oxidative Cyclization of Thioureas: N-arylthioureas can undergo intramolecular oxidative coupling to yield 2-aminobenzothiazoles. nih.gov Catalysts such as RuCl₃ or Pd(OAc)₂ are often employed in these transformations. nih.gov

Cyclization of Thiobenzamides: Thiobenzamides can be cyclized to form 2-substituted benzothiazoles using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN) under mild conditions. mdpi.com Photochemical methods, using visible light and a photosensitizer, have also been developed for this transformation, offering a green chemistry approach. mdpi.comorganic-chemistry.org

Copper-Catalyzed Cyclization: Intramolecular C-S bond formation in N-(2-chlorophenyl) benzothioamides can be catalyzed by copper complexes to produce a range of 2-substituted benzothiazoles. indexcopernicus.com

Specific Synthesis of 5-Iodo-2-methyl-1,3-benzothiazole

The synthesis of the specifically substituted this compound can be achieved through several targeted routes. These methods either build the heterocyclic ring onto an already iodinated precursor or introduce the iodine atom onto the pre-formed benzothiazole skeleton.

Synthesis from 5-Amino-2-methylbenzothiazole via Diazonium Salts

A classic and effective method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction. For the synthesis of this compound, the starting material is 5-amino-2-methyl-1,3-benzothiazole.

The synthesis proceeds in two main steps:

Diazotization: The amino group of 5-amino-2-methyl-1,3-benzothiazole is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5°C) to form a diazonium salt intermediate (2-methyl-1,3-benzothiazole-5-diazonium chloride).

Iodination: The resulting diazonium salt solution is then treated with a source of iodide ions, such as potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to yield the final product, this compound.

A similar strategy is employed for the synthesis of the corresponding 6-iodo isomer, starting from 6-amino-2-methylbenzothiazole. chemicalbook.com

Synthesis from an Iodinated Toluene Derivative

An alternative approach involves starting with a benzene ring that already contains the required iodo- and methyl-substituents and then constructing the thiazole ring. A plausible precursor for this route is 4-iodo-2-nitrotoluene (B1329957).

A potential multi-step pathway is as follows:

Reduction: The nitro group of 4-iodo-2-nitrotoluene is reduced to an amino group to form 4-iodo-2-aminotoluene (4-iodo-o-toluidine).

Thiolation: The resulting aniline (B41778) must be converted into the corresponding 2-aminothiophenol derivative (2-amino-5-iodobenzenethiol). This can be a challenging step, potentially involving methods like the Herz reaction or diazotization followed by reaction with a sulfur-containing nucleophile.

Cyclization/Condensation: The 2-amino-5-iodobenzenethiol is then reacted with a source for the 2-methyl group, such as acetic anhydride (B1165640) or acetyl chloride. This condensation reaction closes the thiazole ring, yielding this compound.

A more direct, albeit potentially less regioselective, method is the electrophilic iodination of 2-methyl-1,3-benzothiazole itself. This can be achieved using an iodinating agent like iodine monochloride (ICl) in a solvent such as acetic acid.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov This technology can be applied to various steps in the synthesis of benzothiazoles.

For instance, the condensation reaction between 2-aminothiophenols and aldehydes or other carbonyl compounds can be significantly expedited under microwave irradiation. nih.gov Similarly, cyclization reactions can also benefit from this technique. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general methods are applicable. For example, a microwave-assisted multicomponent reaction of an aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) has been reported to efficiently produce related heterocyclic systems. clockss.org The synthesis of various 1,3-benzothiazol-2(3H)-one derivatives has been successfully achieved using microwave irradiation, demonstrating the utility of this method for the benzothiazole core. nih.gov This suggests that the key condensation and cyclization steps in the synthesis of this compound could be optimized using microwave heating, leading to shorter reaction times and improved efficiency.

Strategies for Iodination and Methylation within the Benzothiazole System

The assembly of this compound necessitates controlled methods for introducing the iodine and methyl substituents at specific positions of the benzothiazole ring.

Achieving regioselective iodination at the C-5 position of the 2-methylbenzothiazole (B86508) scaffold is a critical step in the synthesis of the target molecule. Several methods have been developed to control the position of iodination.

One primary approach involves the diazotization of 2-methyl-1,3-benzothiazol-5-amine , followed by a Sandmeyer-type reaction with an iodide salt. This multi-step process begins with the formation of a diazonium salt from the amine precursor at low temperatures (0–5°C) using sodium nitrite and a strong acid like hydrochloric acid. The subsequent introduction of potassium iodide leads to the displacement of the diazonium group and the formation of the C-I bond at the 5-position.

Another effective strategy is the direct electrophilic iodination of 2-methyl-1,3-benzothiazole . This method relies on the use of an iodinating agent in the presence of an activating system. The choice of reagents and reaction conditions is crucial for achieving the desired regioselectivity. For instance, the use of iodine monochloride (ICl) in acetic acid under reflux conditions has been reported to yield the 5-iodo isomer. Similarly, a combination of iodine with an oxidizing agent, such as nitric acid or hydrogen peroxide, in a suitable solvent like acetic acid or dichloromethane (B109758) at elevated temperatures can also facilitate the direct iodination of the benzothiazole ring.

The table below summarizes some of the common conditions for the regioselective iodination of 2-methylbenzothiazole.

| Iodination Method | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Diazotization | 1. NaNO₂, HCl 2. KI | Water | 0-5 | - | - |

| Electrophilic Iodination | ICl | Acetic Acid | 80-100 | 12-24 | up to 75 |

| Electrophilic Iodination | I₂, HNO₃ or H₂O₂ | Acetic Acid/Dichloromethane | 80-100 | Several | - |

Data compiled from available research literature. Yields can vary based on specific substrate and reaction scale.

The introduction of a methyl group at the C-2 position of the benzothiazole ring is a fundamental transformation in the synthesis of the target compound's precursors. A widely used method is the condensation of a 2-aminothiophenol derivative with a methyl-containing synthon .

A classic and efficient route involves the reaction of 2-aminothiophenol with acetic anhydride. This reaction typically proceeds at elevated temperatures and results in the formation of 2-methyl-1,3-benzothiazole. A variation of this method utilizes acetic acid as both the reagent and solvent, refluxing with 2-aminothiophenol to yield the desired product.

Alternatively, the C-2 position of a pre-formed benzothiazole ring can be methylated. For instance, a C-H methylation of benzothiazole can be achieved using reagents like acetonitrile (B52724) in the presence of a strong base such as lithium t-butoxide.

The following table outlines common methods for the introduction of a methyl group at the C-2 position of a benzothiazole.

| Methylation Method | Precursor | Reagents | Conditions |

| Cyclocondensation | 2-Aminothiophenol | Acetic anhydride | High temperature |

| Cyclocondensation | 2-Aminothiophenol | Acetic acid | Reflux |

| C-H Methylation | Benzothiazole | Acetonitrile, Lithium t-butoxide | - |

Conditions can be optimized based on the specific substrate and desired scale.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. In the context of synthesizing this compound, these principles can be applied to various stages of the synthesis.

A key aspect of green chemistry is the use of catalytic methods to reduce waste and improve reaction efficiency. For the synthesis of benzothiazole derivatives, a variety of catalysts have been explored. These include both homogeneous and heterogeneous catalysts that can facilitate the key bond-forming reactions under milder conditions.

The choice of solvent is another critical factor in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a growing interest in using environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents. For instance, the condensation of 2-aminothiophenols with aldehydes to form benzothiazoles has been successfully carried out in water, which is a safe, non-toxic, and readily available solvent. rsc.org

Some examples of green catalytic systems for benzothiazole synthesis include:

Copper sulfate (B86663) in aqueous media: Used for the synthesis of benzothiazole-2-thiol derivatives. orgchemres.org

Cetyltrimethylammonium bromide (CTAB) in water: Acts as a surfactant catalyst for the condensation of 2-aminothiophenol with aldehydes.

Reusable heterogeneous catalysts: Such as silica-supported acids or metal nanoparticles, which can be easily separated from the reaction mixture and reused. mdpi.com

While specific green catalytic methods for the synthesis of this compound are not extensively documented, the principles demonstrated in the synthesis of related benzothiazoles can be adapted. For example, exploring the use of a recyclable catalyst for the iodination step or conducting the C-2 methylation in a green solvent would be promising avenues for developing a more sustainable synthesis.

Efficiency and high yields are central to green chemistry as they minimize waste and reduce the consumption of resources. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a particularly attractive strategy. This approach can significantly reduce the need for intermediate purification steps, saving time, solvents, and energy.

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. scielo.br Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and, in some cases, higher yields and cleaner product profiles compared to conventional heating methods. The application of microwave technology to the synthesis of halogenated benzothiazoles has shown promise, offering a more efficient route to these compounds. sioc-journal.cn

The table below presents some examples of green and efficient protocols for the synthesis of benzothiazole derivatives.

| Reaction Type | Catalyst/Conditions | Solvent | Key Advantages |

| Condensation | Microwave irradiation | Glycerol | Rapid, solvent is biodegradable |

| Condensation | SnP₂O₇ (reusable catalyst) | - | High yields, short reaction times, catalyst recyclable |

| Cyclization | H₂O₂/HCl | Ethanol | Mild conditions, excellent yields |

| Cyclization | Ionic Liquid | - | Mild conditions, high yields |

Advanced Spectroscopic and Structural Characterization of 5 Iodo 2 Methyl 1,3 Benzothiazole

X-ray Crystallography for Molecular and Supramolecular Architecture

Crystallographic studies provide critical insights into the three-dimensional arrangement of 5-Iodo-2-methyl-1,3-benzothiazole in the solid state, defining its molecular geometry and the non-covalent interactions that govern its crystal packing.

Planarity and Conformational Analysis of the Benzothiazole (B30560) Ring System

The benzothiazole core of this compound is fundamentally planar. Structural analyses of analogous compounds, such as its 6-iodo isomer, confirm that the fused ring system maintains a nearly ideal planar configuration. nih.gov In related structures, the iodine atom often shows the most significant deviation from the mean plane of the molecule. nih.gov This inherent planarity is a key factor in determining the electronic distribution within the molecule and facilitates specific intermolecular interactions. The methyl group at the C2 position is thought to maintain a coplanar arrangement with the benzothiazole core, which helps to optimize π-π stacking interactions.

Intermolecular Interactions: Halogen Bonding (C-I…N) and π–π Stacking

The crystal structure of iodo-substituted benzothiazoles is significantly stabilized by specific intermolecular forces. Halogen bonding, a directional interaction between the electrophilic region of the iodine atom (the σ-hole) and a Lewis base, plays a pivotal role. acs.org In the case of the 6-iodo isomer, a distinct C-I…N halogen bond is observed, linking the molecules into chains. nih.gov This type of interaction is also anticipated in this compound, where the iodine atom can engage with the nitrogen atom of an adjacent molecule.

Crystal Packing and Supramolecular Chains

The combination of C-I…N halogen bonds and π–π stacking interactions leads to the formation of distinct supramolecular architectures. The halogen bonds are responsible for creating characteristic zigzag chains of molecules. nih.gov These primary chains are then linked by the weaker π–π stacking forces, resulting in a stable, three-dimensional crystal packing arrangement. nih.gov While specific crystallographic data for this compound is limited, the crystal structure of a related compound, 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, reveals short I···I contacts of 3.7534 (3) Å and π–π stacking interactions that dictate the packing. researchgate.net The unit cell parameters for the related 6-Iodo-2-methyl-1,3-benzothiazole, which crystallizes in the monoclinic P21/n space group, are a = 8.3255 Å, b = 7.6967 Å, c = 13.8083 Å, and β = 90.686°.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution by providing detailed information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides characteristic signals for the protons of the benzothiazole ring system and the methyl group. Although specific spectral data for this compound is not widely published, data for the analogous 2-methyl-1,3-benzothiazole shows a singlet for the methyl protons (CH₃) at approximately 2.80 ppm. The aromatic protons of the benzene (B151609) ring typically appear as multiplets in the downfield region. For comparison, in a related 2-methyl-1H-imidazo[2,1-b] mdpi.combenzothiazol-4-ium iodide, the methyl group appears as a singlet at 2.44 ppm. mdpi.com The precise chemical shifts and coupling constants for the aromatic protons of this compound would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the methyl group.

Interactive Data Table: Representative ¹H NMR Data for Related Benzothiazole Structures

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 2-Methyl-1,3-benzothiazole | CDCl₃ | δ 7.97 (d, 1H), 7.81 (d, 1H), 7.44-7.41 (m, 1H), 7.32-7.28 (m, 1H), 2.80 (s, 3H) ias.ac.in |

| 5-Methoxy-2-methylbenzothiazole | CDCl₃ | δ 7.64 (d, 1H), 7.45 (d, 1H), 6.98 (dd, 1H), 3.86 (s, 3H), 2.80 (s, 3H) chemicalbook.com |

¹³C NMR Chemical Shifts and Assignment of Carbon Atoms

The ¹³C NMR spectrum offers further structural confirmation by revealing the chemical environment of each carbon atom. The carbon atom attached to the iodine (C-5) is expected to be significantly influenced by the heavy atom effect, resulting in a characteristic chemical shift. The other carbon atoms of the benzothiazole ring will also exhibit distinct signals based on their position relative to the heteroatoms and substituents. In 2-methyl-1,3-benzothiazole, the methyl carbon appears at approximately 18.1 ppm, while the aromatic and heterocyclic carbons resonate between 119.3 and 164.9 ppm. ias.ac.in The specific assignments for this compound would require detailed 2D NMR experiments, but the expected chemical shift ranges can be inferred from related structures.

Interactive Data Table: Representative ¹³C NMR Data for Related Benzothiazole Structures

| Compound | Solvent | Chemical Shifts (ppm) |

| 2-Methyl-1,3-benzothiazole | CDCl₃ | δ 164.9, 151.2, 133.4, 124.0, 122.7, 119.3, 18.1 ias.ac.in |

| 5-Methoxy-2-methylbenzothiazole | CDCl₃ | δ 166.0, 156.4, 147.8, 133.1, 122.5, 114.3, 104.9, 55.8, 19.9 |

Elucidation of Regioselectivity and Reaction Mechanisms via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. In the context of its synthesis, which often involves the reaction of 2-amino-1,3-benzothiazole with α-iodoketones, NMR is crucial for determining the regioselectivity of the reaction. It helps in ascertaining whether the substitution has occurred at the endocyclic nitrogen atom, followed by intramolecular dehydrative cyclization. mdpi.com

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the molecular framework. For instance, in related benzothiazole systems, the methyl group attached to the thiazole (B1198619) ring typically presents as a characteristic singlet around 2.8 ppm in the ¹H NMR spectrum. This signal is a key diagnostic feature confirming the presence of the 2-methyl substituent. The integration ratios observed in the proton spectrum are instrumental in the quantitative analysis of the molecular composition and for verifying structural assignments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy provides valuable insights into the molecular vibrations and functional groups present in this compound. The technique is particularly useful for identifying specific bond types and understanding the influence of halogen substitution on the vibrational modes of the benzothiazole framework. researchgate.net

The IR spectrum of benzothiazole and its derivatives typically displays characteristic absorption bands. For the benzothiazole aromatic ring, vibrations can be observed at various wavenumbers, including C-H bending at approximately 814 and 868 cm⁻¹, C=C stretching around 1460 cm⁻¹, C-H in-plane bending near 1550 cm⁻¹, and C=N stretching at about 1640 cm⁻¹. researchgate.net The presence of the iodine substituent is expected to influence these vibrational frequencies.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Bending | 814 and 868 | researchgate.net |

| C=C Stretching | 1460 | researchgate.net |

| C-H In-plane Bending | 1550 | researchgate.net |

| C=N Stretching | 1640 | researchgate.net |

Electronic Transitions and Absorption Maxima in UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. For benzothiazole derivatives, the UV-Vis spectrum provides information about the conjugated system. In a study of related imidazo[2,1-b] benzothiazolium salts, which share the benzothiazole core, absorption maxima (λ_max) were observed at 289 nm and 361 nm in acetonitrile (B52724). mdpi.com Another derivative showed absorption maxima at 203 nm and 217 nm. mdpi.com These absorptions are indicative of the electronic transitions within the heterocyclic system.

| Derivative | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| 2-Methyl-1H-imidazo[2,1-b] benzothiazol-4-ium triiodide | 289, 361 | Acetonitrile | mdpi.com |

| 2-(2-(4-methylphenyl)acetyl)-2-amino-1,3-benzothiazole | 203, 217 | Acetonitrile | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the precise molecular weight and confirming the structure of this compound through its fragmentation patterns. The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 275, which corresponds to its molecular weight.

The fragmentation behavior of iodinated benzothiazole compounds often follows predictable pathways. A common and diagnostic fragmentation process is the loss of the iodine atom, which results in a significant peak at m/z 148. This peak corresponds to the 2-methyl-1,3-benzothiazole fragment and serves as strong evidence for the presence of the iodine substituent.

| Fragment | m/z | Reference |

|---|---|---|

| Molecular Ion [M]⁺ | 275 | |

| [M-I]⁺ | 148 |

Reactivity and Reaction Mechanisms of 5 Iodo 2 Methyl 1,3 Benzothiazole

Role of the Iodine Substituent in Chemical Transformations

The iodine atom at the C-5 position of the benzothiazole (B30560) ring is a key functional group that governs much of the molecule's reactivity. Its presence allows for a variety of chemical transformations that are otherwise difficult to achieve on an unfunctionalized aromatic ring. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group and a versatile handle for synthetic modifications.

Nucleophilic Substitution Reactions at the Iodinated Position

The carbon atom bonded to the iodine in 5-iodo-2-methyl-1,3-benzothiazole is susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon bearing the iodine, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the iodide anion yields the substituted product.

While SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate, the inherent electron-withdrawing nature of the fused thiazole (B1198619) ring can facilitate this process. diva-portal.orgyoutube.com However, the reactivity order in SNAr reactions often favors fluoride (B91410) as the best leaving group due to the high polarity of the carbon-fluorine bond, which makes the carbon center highly electrophilic and facilitates the initial, rate-determining nucleophilic attack. youtube.comyoutube.com Despite this, the weaker C-I bond can still be displaced by potent nucleophiles under appropriate reaction conditions, such as elevated temperatures or with the use of highly basic nucleophiles. youtube.commasterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) Utilizing the Carbon-Iodine Bond

The C-I bond in this compound is an ideal anchor for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The high reactivity of aryl iodides compared to bromides or chlorides makes them preferred substrates for these transformations. libretexts.org

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon single bond between the benzothiazole core and various aryl or vinyl groups. This reaction involves a palladium catalyst, a base, and an organoboron reagent, typically a boronic acid or its ester. libretexts.org The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond of the benzothiazole. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The versatility of this reaction allows for the synthesis of a wide array of 5-aryl-2-methyl-1,3-benzothiazole derivatives. Studies on similar halogenated heterocyclic systems, such as brominated benzothiazolyl oxadiazaborinines and iodo-triazoles, have demonstrated the efficiency of Suzuki-Miyaura reactions in creating complex molecular architectures. researchgate.netnih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides

| Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 5-Iodo-1,2,3-triazoles | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 °C | Good |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | Reflux | High |

| 8-Bromo-benzothiazolo-oxadiazaborinine | (Het)arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C | 50-95% |

This table presents generalized conditions based on reactions with similar iodo- and bromo-substituted heterocyclic compounds to illustrate typical parameters. researchgate.netnih.govnih.gov

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that couples terminal alkynes with aryl halides to produce arylalkynes. wikipedia.orglibretexts.org This reaction typically uses a palladium complex as the primary catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst in the presence of an amine base like triethylamine. wikipedia.orgresearchgate.net The C-I bond of this compound is highly reactive under these conditions. The relative reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making iodo-derivatives excellent substrates for achieving high yields under mild conditions, often at room temperature. wikipedia.orgnih.gov This methodology provides a direct route to synthesizing 5-alkynyl-2-methyl-1,3-benzothiazoles, which are valuable precursors for more complex structures. libretexts.orgnih.gov

Reactivity of the Methyl Group at the C-2 Position

The methyl group at the C-2 position of the benzothiazole ring is not merely a passive substituent. Its protons are acidic due to the electron-withdrawing nature of the adjacent imine (C=N) bond within the thiazole ring. This "active" methyl group can be deprotonated by a suitable base to generate a carbanionic intermediate, which is a potent nucleophile.

Potential for Alkylation and Condensation Reactions

The acidity of the C-2 methyl protons enables its participation in various condensation reactions , particularly with carbonyl compounds like aldehydes and ketones. nih.gov In a classic Knoevenagel-type condensation, after deprotonation, the resulting nucleophilic carbon can attack the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding 2-styrylbenzothiazole (B224385) derivatives. This reaction is a cornerstone for the synthesis of various dyes and functional materials. nih.gov

Furthermore, the active methyl group can undergo alkylation reactions . While direct alkylation can be challenging, related functionalizations are well-documented. For instance, studies on 2-methylbenzothiazole (B86508) have shown its potential for oxidation to form aldehydes or participation in hydroxyalkylation reactions. nih.gov These transformations highlight the synthetic potential residing in the C-2 methyl group, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Reactivity of the Benzothiazole Nitrogen and Sulfur Heteroatoms

The benzothiazole scaffold contains two heteroatoms, nitrogen and sulfur, which influence its electronic properties and provide sites for further chemical reactions. While the sulfur atom is generally less reactive, the nitrogen atom, with its lone pair of electrons, is a key site for electrophilic attack.

N-Alkylation and Quaternization Reactions

The nitrogen atom in the thiazole ring is nucleophilic and can readily react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to undergo N-alkylation . This reaction leads to the formation of a quaternary ammonium (B1175870) salt, specifically a 3-alkyl-2-methyl-1,3-benzothiazolium salt. nih.govmdpi.com This process is known as quaternization .

The reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov The resulting benzothiazolium salts are cationic species with enhanced reactivity. For example, the acidity of the C-2 methyl group protons is significantly increased in the quaternized salt, making it even more susceptible to deprotonation and subsequent condensation reactions. These salts are important intermediates in the synthesis of cyanine (B1664457) dyes and other functional organic materials. Studies have shown that this quaternization occurs at the endocyclic nitrogen atom. nih.govmdpi.com

Table 2: Examples of N-Alkylation/Quaternization of Benzothiazole Derivatives

| Benzothiazole Substrate | Alkylating Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole (B30445) | α-Iodoketones | Acetone | Room Temp. | 2-Amino-1,3-benzothiazolium iodides | 51-74% |

| 2-Aminobenzothiazole | Benzylic Alcohols | - | - | 2-(N-alkylamino)benzothiazoles | - |

| N-methyl-phenyl-benzimidazole azomethines | Methyl Iodide | Methanol | 130-140°C (Autoclave) | Quaternary benzimidazolium salts | - |

This table presents examples from related benzothiazole and benzimidazole (B57391) systems to illustrate the N-alkylation process. nih.govrsc.org

Metal Coordination and Complex Formation

The benzothiazole scaffold contains both nitrogen and sulfur heteroatoms, which are potential sites for coordination with metal ions. The reactivity and coordination behavior of this compound are influenced by these sites, as well as by the electronic properties of the substituents on the benzene (B151609) ring.

While specific research on the metal complexes of this compound is not extensively detailed in the available literature, studies on analogous benzothiazole derivatives provide significant insight into its potential coordinating behavior. For instance, research on 6-methyl-2-aminobenzothiazole has shown that it forms complexes with various transition metals, including copper(II), nickel(II), cobalt(II), zinc(II), cadmium(II), and mercury(II). core.ac.uk In these cases, infrared spectroscopy data indicated that coordination primarily occurs through the exocyclic amino group, with the cyclic sulfur and nitrogen atoms of the thiazole ring remaining uncoordinated. core.ac.uk

However, other benzothiazole derivatives demonstrate different coordination modes. A study on a trinuclear palladium(II) complex showed coordination involving the N,S-chelating 2-(benzylsulfanyl)anilinide ligand and a bridging 1,3-benzothiazole-2-thiolate ligand. In this complex, the palladium atoms adopt a square-planar geometry, with one central Pd(II) core featuring an all-nitrogen coordinated environment.

The iodine atom in the 5-position of this compound can also play a crucial role in forming supramolecular structures through halogen bonding. In the crystal structure of the related isomer, 6-Iodo-2-methyl-1,3-benzothiazole, intermolecular C-I⋯N halogen bonds are the primary stabilizing force, creating zigzag supramolecular chains. nih.gov These interactions, along with π-π contacts, are fundamental to the crystal packing and solid-state properties of the material. nih.gov The mechanism of action for some benzothiazole derivatives in biological systems is thought to involve halogen bonding, which can enhance the binding affinity to molecular targets like proteins.

Table 1: Coordination Behavior of Related Benzothiazole Derivatives

| Derivative | Metal Ion(s) | Coordination Site(s) | Reference |

|---|---|---|---|

| 6-Methyl-2-aminobenzothiazole | Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Hg(II) | Exocyclic NH₂ group | core.ac.uk |

| 1,3-Benzothiazole-2-thiolate | Palladium(II) | Thiolate Sulfur, Thiazole Nitrogen |

Computational Chemistry and Mechanistic Studies

Computational chemistry provides powerful tools for understanding the reactivity, reaction mechanisms, and electronic structure of molecules like this compound. These theoretical investigations complement experimental findings and offer predictive insights into molecular behavior. lp.edu.ua

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and energetic aspects of chemical reactions. For benzothiazole derivatives, DFT calculations are employed to model reaction pathways, determine the stability of intermediates, and predict the regioselectivity of reactions such as electrophilic substitution. mdpi.comnih.gov

In studies of related heterocyclic systems, DFT calculations using the B3LYP method with a 6-31G* basis set have been successfully used to optimize molecular geometries and calculate key parameters like bond lengths and angles. nih.gov Such calculations are critical for understanding the mechanism of reactions. For example, in the synthesis of new heterocyclic compounds, DFT can help elucidate the role of catalysts and predict the most favorable reaction pathways by analyzing the energetics of transition states. acs.org

While a specific DFT study for the reaction pathways of this compound was not found, research on the direct iodination of other benzothiazoles indicates that such reactions can lead to a mixture of products. acs.org Computational analysis, likely involving DFT, would be essential to understand the unexpected formation of certain regioisomers, such as 4,7-diiodobenzothiazoles, by evaluating the stability of the corresponding reaction intermediates. acs.org

Table 2: Application of DFT in Studying Benzothiazole Derivatives

| Research Area | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Geometric Optimization | DFT (B3LYP/6-31G*) | Calculation of bond lengths, angles, and optimized molecular structure. | nih.gov |

| Reaction Mechanism | DFT | Elucidation of the role of catalysts and identification of lowest energy reaction paths. | acs.org |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in determining the electronic properties of this compound, which in turn govern its reactivity. These calculations provide quantitative data on features such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). mdpi.comresearchgate.net

Studies on a series of substituted benzothiazoles using DFT have shown how different functional groups affect the electronic structure. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com For example, a study found that benzothiazole derivatives with strongly electron-withdrawing groups (like -CF₃) had a smaller energy gap, making them more reactive, while those with electron-donating groups (like -CH₃) or unsubstituted phenyl rings had larger energy gaps and were more stable. mdpi.com

The molecular electrostatic potential (MEP) map is another valuable output, as it visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. Furthermore, quantum chemical methods can be used to calculate nonlinear optical (NLO) properties, such as hyperpolarizability, which are relevant for applications in optoelectronics. mdpi.com

Table 3: Calculated Electronic Properties for a Series of Substituted Benzothiazoles

| Substituent on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Note | Reference |

|---|---|---|---|---|---|

| p-methyl | - | - | 4.71 | Most stable | mdpi.com |

| p-chloro | - | - | 4.62 | Intermediate stability | mdpi.com |

| p-methoxy | - | - | 4.64 | Intermediate stability | mdpi.com |

| m-CF₃ (x2) | - | - | 4.46 | Least stable, most reactive | mdpi.com |

Applications of 5 Iodo 2 Methyl 1,3 Benzothiazole in Advanced Materials Science

Organic Semiconductors and Optoelectronic Devices

The benzothiazole (B30560) moiety is a key component in many high-performance organic semiconductors. rsc.org These materials are integral to the development of advanced electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. researchgate.net The incorporation of units like benzothiazole, which can act as electron-accepting groups, into molecular structures can enhance their charge transport capabilities. researchgate.net

The electronic properties of benzothiazole derivatives are significantly influenced by their core structure and the nature of their substituents. The benzothiazole system itself contains two distinct chromophores: a benzene (B151609) ring and a thiazole (B1198619) ring, which together provide intriguing chemical and electronic characteristics. nbu.edu.sa The presence of heteroatoms (nitrogen and sulfur) and conjugated double bonds affects the electron distribution and energy levels of the molecule. nbu.edu.sa

The introduction of a halogen atom, such as iodine in 5-Iodo-2-methyl-1,3-benzothiazole, further modulates these properties. Halogen atoms are known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com For instance, studies on similar benzothiazole derivatives have shown that electron-withdrawing groups can lower both HOMO and LUMO energies, thereby reducing the energy gap. mdpi.com A smaller HOMO-LUMO gap is often desirable as it can lead to more efficient charge transport. nbu.edu.sa The iodine atom in this compound can participate in halogen bonding, which can enhance the binding affinity of the compound to molecular targets and influence the material's solid-state packing, a critical factor for charge transport in organic semiconductors.

Computational studies using Density Functional Theory (DFT) on various benzothiazole derivatives have provided insights into their electronic structure. These studies calculate key parameters that determine the material's potential performance in electronic devices.

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|---|

| Comp1 | -CH3 (on furan (B31954) ring) | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH3 (on thiophene (B33073) ring) | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO2 (on furan ring) | -6.18 | -3.35 | 2.83 |

| Comp4 | -NO2 (on thiophene ring) | -5.52 | -1.92 | 3.60 |

This table illustrates how different substituent groups on related heterocyclic systems can tune the frontier molecular orbital energies. While specific data for this compound is not provided, the principles of electronic modification by substituents are general.

Benzothiazole derivatives are well-known for their strong luminescence in both solution and solid states, making them excellent candidates for fluorescent materials and dyes. researchgate.net This fluorescence arises from the electron-withdrawing nature of the heteroaromatic ring combined with a π-conjugated system. researchgate.net These materials are used in applications like OLEDs and fluorescent probes. For example, benzothiazole-based materials have been synthesized for use as blue fluorescent emitters in OLEDs, achieving high brightness and efficiency. researchgate.net

The synthesis of dyes often involves benzothiazole derivatives. For instance, unsymmetrical squaraine cyanine (B1664457) dyes incorporating benzothiazole and iodoquinoline moieties have been developed. mdpi.com These dyes exhibit strong absorption in the near-infrared region, a property valuable for applications in phototherapy and bio-imaging. mdpi.com Similarly, pentamethine cyanine dyes derived from N-substituted benzothiazolium salts are used as fluorescent markers for biomolecules like DNA and proteins. univer.kharkov.ua The modification of the benzothiazole core, including the introduction of substituents like iodine, can tune the photophysical properties such as absorption and emission wavelengths. mdpi.comuniver.kharkov.ua

Photovoltaic Materials and Energy Conversion

The tunable electronic properties of benzothiazole derivatives also make them suitable for applications in photovoltaic materials and solar cells. researchgate.net In donor-acceptor based molecular systems, the benzothiazole unit can function as the electron-accepting part, facilitating charge separation upon light absorption, which is a critical process in energy conversion. researchgate.net

Research into iodoquinoline- and benzothiazole-derived unsymmetrical squaraine cyanine dyes has highlighted their potential as photosensitizers. mdpi.com These dyes are designed to absorb light strongly in the solar spectrum and can be incorporated into systems for energy conversion. mdpi.com The strategic placement of iodine atoms can influence the photostability and singlet oxygen production ability of these dyes, which are important parameters for their application in photodynamic therapy and potentially in dye-sensitized solar cells. mdpi.com

Supramolecular Assemblies and Material Design via Halogen Bonding

A key feature of this compound is the presence of the iodine atom, which can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis basic site, such as a nitrogen atom. beilstein-journals.orgnih.gov This interaction is a powerful tool in crystal engineering and supramolecular chemistry, allowing for the controlled assembly of molecules into well-defined architectures. nih.gov

Crystallographic studies of the related compound 6-Iodo-2-methyl-1,3-benzothiazole reveal that intermolecular C-I⋯N halogen bonds are the primary interactions governing the crystal packing. nih.gov These bonds link the molecules into zigzag supramolecular chains. nih.gov The planarity of the benzothiazole ring system is crucial for enabling these organized packing arrangements. In addition to halogen bonds, π-π stacking interactions between the thiazole rings of adjacent molecules further stabilize the crystal structure. nih.gov This ability to form predictable, robust supramolecular structures is essential for designing materials with specific properties, as the arrangement of molecules in the solid state directly impacts their electronic and optical characteristics. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C8H6INS |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.3255 (3) |

| b (Å) | 7.6967 (3) |

| c (Å) | 13.8083 (5) |

| β (°) | 90.686 (4) |

| Volume (Å3) | 884.76 (6) |

| Key Interaction | C—I⋯N Halogen Bond |

| Secondary Interaction | π–π contacts (3.758 Å) |

This data for the 6-iodo isomer illustrates the structural parameters and key intermolecular forces that are also relevant for understanding the supramolecular assembly of this compound.

Polymeric Materials and Coatings

Benzothiazole derivatives are also incorporated into polymeric materials to impart specific functionalities. They can be used in the synthesis of polymers for various applications, including protective coatings. avantorsciences.com For example, softshell jackets can be made from bonded layers of polyester (B1180765) fleece, and other protective wear utilizes polyester fabrics with polyurethane coatings for water resistance. avantorsciences.com While not a direct application of the specific compound, the chemistry of benzothiazoles is relevant to the broader field of polymer science. Research has explored the synthesis of side-chain liquid crystalline polymers containing benzothiazole moieties, which exhibit blue or green photoluminescence, indicating their potential for use in polymeric light-emitting devices. researchgate.net The inclusion of such heterocyclic units can enhance the thermal stability and optical properties of the resulting polymers.

Medicinal Chemistry and Biological Applications of 5 Iodo 2 Methyl 1,3 Benzothiazole Derivatives

Benzothiazole (B30560) Scaffold as a Pharmacophore in Drug Discovery

The benzothiazole scaffold, a bicyclic system composed of fused benzene (B151609) and thiazole (B1198619) rings, is a cornerstone in medicinal chemistry, recognized for its role as a pharmacophore in a multitude of clinically used drugs. nih.govresearchgate.net This privileged structure is integral to numerous natural and synthetic molecules that exhibit a wide array of biological activities. ingentaconnect.comscispace.com Its significance in drug discovery is underscored by its presence in drugs targeting metabolic diseases, cancer, inflammation, neurodegeneration, viral and bacterial infections, fibrosis, and thrombosis. nih.gov The versatility of the benzothiazole nucleus allows for structural modifications, leading to a vast library of derivatives with diverse pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comjchemrev.com

The development of new drugs based on the benzothiazole motif is a dynamic area of research. researchgate.net The inherent properties of this heterocyclic system, coupled with the potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents. ijpsr.com The fusion of the benzene and thiazole rings creates a unique electronic environment that can interact with various biological targets. ingentaconnect.com This has led to the identification of benzothiazole derivatives as potent agents against a range of diseases, solidifying the scaffold's importance in modern drug discovery. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Benzothiazole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzothiazole derivatives influences their biological effects, thereby guiding the design of more potent and selective drug candidates. rjptonline.org These studies have revealed that the biological activity of benzothiazoles is highly dependent on the nature and position of substituents on the bicyclic ring system. ingentaconnect.combenthamscience.com For instance, the introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with biological targets. rjptonline.org

Researchers have systematically modified the benzothiazole scaffold to explore these relationships. By analyzing the biological data of a series of related compounds, it is possible to identify key structural features responsible for a particular pharmacological activity. rjptonline.org This iterative process of synthesis and biological testing allows for the optimization of lead compounds, enhancing their efficacy and reducing potential side effects. The insights gained from SAR studies are instrumental in the rational design of new benzothiazole-based therapeutic agents. benthamscience.com

Impact of Substitution Patterns (C-2, C-6, Iodination) on Biological Activity

The substitution pattern on the benzothiazole ring system plays a pivotal role in determining the biological activity of its derivatives. rjptonline.orgbenthamscience.com Specifically, modifications at the C-2 and C-6 positions, as well as the introduction of iodine, have been shown to significantly influence the pharmacological properties of these compounds. researchgate.netbenthamscience.com

C-6 Substitution: The C-6 position on the benzene ring of the benzothiazole nucleus is another key site for substitution that can modulate biological activity. ingentaconnect.combenthamscience.com The introduction of electron-withdrawing or electron-donating groups at this position can alter the electronic distribution of the entire ring system, thereby affecting its interaction with biological macromolecules. medipol.edu.tr For example, the presence of a nitro or cyano group at the C-6 position has been found to enhance the antiproliferative activity of some benzothiazole derivatives. nih.gov

Iodination: The incorporation of an iodine atom into the benzothiazole scaffold can have a profound effect on its biological properties. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of the compound to its molecular target. This can lead to increased potency and selectivity. The position of the iodine atom is also crucial, with different isomers exhibiting distinct biological profiles.

Potential as Antimicrobial Agents

Benzothiazole derivatives, including 5-iodo-2-methyl-1,3-benzothiazole, have emerged as a promising class of antimicrobial agents. nih.govingentaconnect.combenthamscience.com The benzothiazole scaffold itself is a key structural feature in many compounds exhibiting activity against a wide range of pathogenic microorganisms. scispace.comresearchgate.netnih.gov The continuous challenge of antimicrobial resistance has spurred research into novel chemical entities, and benzothiazoles have shown considerable potential in this area. medipol.edu.tr

Antibacterial Activity

Derivatives of benzothiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govingentaconnect.combenthamscience.com The mechanism of action can vary depending on the specific substitutions on the benzothiazole ring. For instance, some derivatives are known to inhibit essential bacterial enzymes, such as MurB, which is involved in the synthesis of the bacterial cell wall. nih.gov

The table below summarizes the antibacterial activity of selected benzothiazole derivatives against various bacterial strains.

| Compound | Bacterial Strain | Activity | Reference |

| 4b | Salmonella typhimurium | MIC = 25–50 μg/ml | nih.gov |

| 4b | Klebsiella pneumonia | MIC = 25–50 μg/ml | nih.gov |

| 8a, 8b, 8c, 8d | Pseudomonas aeruginosa | MIC = 0.09–0.18 mg/ml | nih.gov |

| 8a, 8b, 8c, 8d | Escherichia coli | MIC = 0.09–0.18 mg/ml | nih.gov |

| 107b | Saccharomyces cerevisiae | MIC = 1.6 μM | nih.gov |

| 107d | Saccharomyces cerevisiae | MIC = 3.13 μM | nih.gov |

| 111 | Bacillus subtilis | ZOI = 40 ± 1.3 mm | nih.gov |

MIC: Minimum Inhibitory Concentration, ZOI: Zone of Inhibition

Antifungal Activity

In addition to their antibacterial properties, benzothiazole derivatives have also shown promise as antifungal agents. nih.govbenthamscience.comnih.gov They have been found to be effective against a variety of fungal pathogens, including Candida species. medipol.edu.tr The development of new antifungal drugs is critical, particularly with the rise of invasive fungal infections, and benzothiazoles represent a valuable scaffold for this purpose.

The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell membranes or inhibit key enzymes necessary for fungal growth. mdpi.com The table below presents the antifungal activity of selected benzothiazole derivatives.

| Compound | Fungal Strain | Activity | Reference |

| Tz-05 | C. albicans | 10 mm inhibition zone | mdpi.com |

| Compounds 1-4, 6-11 | Candida species | Good MIC values | medipol.edu.tr |

MIC: Minimum Inhibitory Concentration

Investigational Anticancer and Antitumor Properties

The benzothiazole nucleus is a prominent scaffold in the design and development of novel anticancer and antitumor agents. nih.govingentaconnect.combenthamscience.comnih.gov A significant number of benzothiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.netscispace.commdpi.com These compounds have demonstrated the ability to inhibit cancer cell growth through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. nih.gov

Research has shown that specific substitution patterns on the benzothiazole ring are crucial for potent anticancer activity. For example, 2-arylbenzothiazoles have been identified as a particularly active class of compounds. mdpi.com The table below highlights the anticancer activity of several benzothiazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | Activity | Reference |

| 36 | Laryngeal carcinoma (Hep-2), Breast carcinoma (MCF-7), Cervical carcinoma (HeLa), Pancreatic carcinoma (MiaPaCa-2), Colon carcinoma (SW 620), Lung carcinoma (H 460), Diploid fibroblasts (WI 38) | Potent activity against all cell lines | nih.gov |

| 1 | MCF-7 (human breast adenocarcinoma) | GI50 = 0.57 µM | nih.gov |

| 2 | MCF-7 (human breast adenocarcinoma) | GI50 = 0.4 µM | nih.gov |

| 3 | U-937 (human macrophage) | IC50 = 16.23 ± 0.81 µM | nih.gov |

| 53 | HeLa (cervical carcinoma) | 96.8% inhibition, IC50 = 9.76 µM | nih.gov |

| 38 | HeLa (cervical carcinoma) | IG50 = 0.22 µM | nih.gov |

| 39 | HeLa (cervical carcinoma) | IG50 = 0.6 µM | nih.gov |

| 4i | HOP-92 (non-small cell lung cancer) | Promising activity | nih.gov |

GI50: 50% Growth Inhibition, IC50: 50% Inhibitory Concentration, IG50: 50% Inhibitory Growth

Mechanisms of Action in Cancer Cell Lines

Derivatives of this compound have demonstrated notable anticancer properties, with research pointing to several mechanisms of action. One key mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain benzothiazole derivatives have been shown to trigger apoptosis in breast cancer cell lines through the activation of caspases, a family of protease enzymes that are crucial for this process. The presence of the iodine atom in the 5-position of the benzothiazole ring can enhance the compound's ability to bind to molecular targets within cancer cells through halogen bonding, thereby modulating the activity of enzymes and receptors involved in cell survival and proliferation.

Furthermore, some benzothiazole derivatives act as inhibitors of key enzymes involved in cancer progression. For example, certain derivatives have been investigated for their ability to inhibit kinase proteins, which play a central role in cell signaling pathways that control cell growth and division. By blocking these enzymes, the compounds can disrupt the uncontrolled proliferation of cancer cells. nih.gov The planar nature of the benzothiazole ring system is also thought to be important for its interaction with biological macromolecules like proteins and nucleic acids. nih.gov

Development of Targeted Therapies

The development of targeted therapies involving this compound derivatives is an active area of research. The unique chemical properties of the benzothiazole scaffold make it a versatile platform for designing molecules that can selectively target specific pathways or proteins implicated in cancer. nih.gov For example, researchers are designing benzothiazole-based compounds that can act as multi-target-directed ligands (MTDLs), meaning they can simultaneously interact with multiple biological targets involved in the disease process. This approach is seen as a promising strategy to overcome the complexity and adaptability of cancer cells. nih.gov

One area of focus is the development of inhibitors for specific enzymes that are overexpressed or hyperactive in certain types of cancer. For instance, some benzothiazole derivatives have been designed to target the PI3K enzyme, which is a key component of a signaling pathway that is often dysregulated in cancer. nih.gov The ability to modify the benzothiazole structure, including the position and nature of substituents like the iodo group, allows for the fine-tuning of the compound's binding affinity and selectivity for its intended target.

Applications in Neurological Research and CNS-Targeted Drugs

The benzothiazole scaffold is a recognized platform for the development of drugs targeting the central nervous system (CNS). st-andrews.ac.ukbohrium.comresearchgate.net Several approved drugs for various neurological disorders contain a benzothiazole moiety, and new derivatives are continuously being explored for their potential in treating a range of neurological conditions. st-andrews.ac.ukbohrium.comnih.gov

Potential in Treating Neurodegenerative Diseases (e.g., Alzheimer's, Huntington's)

Derivatives of this compound are being investigated for their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. st-andrews.ac.uknih.gov The multifactorial nature of these diseases, which involve processes like protein misfolding, oxidative stress, and neuroinflammation, makes multi-target-directed ligands an attractive therapeutic strategy. nih.gov Benzothiazole derivatives are being designed to address multiple pathological aspects of these diseases simultaneously. nih.govnih.gov

For Alzheimer's disease, research has focused on developing benzothiazole derivatives that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. nih.gov Some derivatives have also shown the ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is important for cognitive function. nih.govnih.gov By combining these activities in a single molecule, these compounds have the potential to provide both symptomatic relief and disease-modifying effects. nih.gov

Anticonvulsant and Muscle Relaxant Activities

Benzothiazole derivatives have shown promise as anticonvulsant and muscle relaxant agents. st-andrews.ac.ukbohrium.comnih.gov The structural features of these compounds, including the benzothiazole nucleus, are considered important for their interaction with targets in the CNS that are involved in seizure activity and muscle tone. nih.gov

Research has shown that certain benzothiazole derivatives can protect against seizures in various experimental models. nih.govresearchgate.netmdpi.comresearchgate.net The mechanism of action for their anticonvulsant effects may involve the modulation of ion channels, such as sodium and calcium channels, or the enhancement of inhibitory neurotransmission. mdpi.com Some derivatives have also demonstrated muscle relaxant properties, which can be beneficial in conditions where muscle spasticity is a symptom. researchgate.netnih.gov The development of new benzothiazole-based compounds with improved efficacy and safety profiles for the treatment of epilepsy and related disorders is an ongoing area of research. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic (pain-relieving) properties. nih.govnih.gov The benzothiazole nucleus is a common feature in many compounds with these activities. nih.gov

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govnih.gov Specifically, some benzothiazole derivatives have shown selective inhibition of COX-2, an enzyme that is upregulated during inflammation, which could lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov In addition to enzyme inhibition, some derivatives may also exert their anti-inflammatory effects by scavenging free radicals and reducing oxidative stress. nih.gov

The analgesic properties of these compounds are closely linked to their anti-inflammatory actions, as inflammation is a major contributor to pain. By reducing inflammation, these derivatives can help to alleviate pain. Some studies have shown that certain benzothiazole derivatives have analgesic effects comparable to those of established pain-relieving drugs in preclinical models. nih.gov

Antiviral and Antitubercular Activities

The broad biological activity of benzothiazole derivatives extends to their potential use as antiviral and antitubercular agents. nih.govnih.gov

In the context of antiviral research, various benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the replication of different viruses. nih.govresearchgate.net The specific mechanisms of action can vary depending on the virus and the compound, but they may involve interference with viral entry into host cells, inhibition of viral enzymes essential for replication, or disruption of other stages of the viral life cycle. nih.gov

With regard to tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis, benzothiazole derivatives have emerged as a promising class of compounds for the development of new antitubercular drugs. nih.gov This is particularly important due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of the bacterium. nih.gov Some benzothiazole derivatives have shown potent activity against M. tuberculosis, with some compounds exhibiting inhibitory concentrations comparable to or better than existing first-line drugs. nih.gov The mechanism of action for their antitubercular effects is an active area of investigation, with some studies suggesting that they may target specific enzymes in the bacterium that are essential for its survival. nih.gov

Role in Enzyme Inhibition and Biological Pathways

The this compound scaffold is a cornerstone in the development of potent enzyme inhibitors, leveraging its unique structural and electronic properties to interact with various biological targets. The core benzothiazole ring system is a recognized pharmacophore, appearing in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. jchemrev.com The mechanism of action for derivatives of this compound frequently involves direct interaction with biological macromolecules, particularly enzymes, thereby modulating their activity and influencing biological pathways.

A key feature of this compound is the iodine atom at the 5-position. This halogen atom is capable of forming strong halogen bonds, a type of non-covalent interaction that can significantly enhance the binding affinity of the molecule to its target protein. This enhanced binding can lead to more potent and selective enzyme inhibition. Furthermore, the inherent planarity of the benzothiazole ring system facilitates π-π stacking interactions with aromatic amino acid residues within the active sites of enzymes, further stabilizing the enzyme-inhibitor complex.

Derivatives built upon the benzothiazole nucleus have demonstrated inhibitory activity against a diverse range of enzymes implicated in various diseases. For instance, different benzothiazole analogs have been synthesized and evaluated as inhibitors for enzymes such as:

Cholinesterases (AChE & BChE): In the context of Alzheimer's disease, benzothiazole derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov

α-Amylase and α-Glucosidase: Thiazolidinone-based benzothiazole derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential candidates for managing diabetes. nih.gov

Tyrosinase: Certain benzothiazole derivatives show significant inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, suggesting applications in treating hyperpigmentation disorders. researchgate.net

Cytochrome P450 (CYP) enzymes: These enzymes are crucial in the metabolism of drugs and xenobiotics, and some benzothiazole compounds have been found to inhibit their activity. researchgate.net

The 2-methyl group on the scaffold can also play a role in biological activity, potentially influencing the molecule's orientation and fit within an enzyme's active site. The combination of the iodo-substituent, the methyl group, and the benzothiazole core provides a versatile platform for designing specific enzyme inhibitors.

Future Directions in Pharmacological Development of this compound Derivatives

The promising biological activities associated with the benzothiazole scaffold position this compound as a valuable starting point for the development of new therapeutic agents. Future research is poised to build upon the existing knowledge to create novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The future of pharmacological development for this compound lies in the strategic design and synthesis of new analogs. The core structure offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. The iodine atom at the 5-position is not only crucial for halogen bonding but can also serve as a handle for further functionalization through reactions like nucleophilic substitution.

Modern synthetic strategies are being employed to create libraries of derivatives. These methods include:

Condensation Reactions: A common and versatile method involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, or carboxylic acids to form the benzothiazole ring. mdpi.com

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net

Green Chemistry Approaches: The use of environmentally friendly catalysts and solvents, such as polyethylene (B3416737) glycol (PEG-400), is becoming more prevalent in the synthesis of benzothiazole derivatives to create cleaner and more efficient reactions. mdpi.com

The design of these new derivatives is often guided by structure-activity relationship (SAR) studies, which seek to understand how different chemical modifications affect biological activity. For example, studies on other benzothiazoles have shown that adding specific moieties, such as piperazine (B1678402) groups or sulfonamide functionalities, can significantly enhance activity against targets like cholinesterases or various cancer cell lines. nih.govresearchgate.net The goal is to create derivatives of this compound that exhibit superior performance as anticancer, antimicrobial, or neuroprotective agents. jchemrev.comresearchgate.netnih.gov

The development pipeline for novel derivatives of this compound heavily relies on a multi-tiered evaluation process, starting with computational methods and progressing through laboratory testing.

In Silico Evaluation: Computational tools are indispensable in modern drug discovery for predicting the potential of newly designed molecules before their actual synthesis. Molecular docking simulations are routinely used to visualize and analyze the binding interactions between proposed derivatives and the active sites of target enzymes. nih.govmdpi.com This allows researchers to prioritize candidates that are most likely to be potent inhibitors. For instance, docking studies can confirm the role of the iodine atom in halogen bonding and predict how other modifications might influence binding affinity. These computational models provide critical insights that guide the design of more effective compounds. researchgate.net

In Vitro/In Vivo Evaluation: Promising candidates identified through in silico screening are then synthesized and subjected to rigorous biological testing.

In Vitro assays are conducted to quantify the biological activity of the compounds. This includes enzyme inhibition assays to determine key parameters like the half-maximal inhibitory concentration (IC₅₀), which measures the potency of the inhibitor. nih.govresearchgate.net For antimicrobial candidates, the minimum inhibitory concentration (MIC) is determined against various bacterial and fungal strains. nih.gov

In Vivo studies represent a critical subsequent step for the most promising compounds from in vitro tests. These studies, conducted in animal models, are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the potential drug candidates. While not extensively documented specifically for this compound derivatives, this step is a crucial part of the preclinical development process for any new therapeutic agent. researchgate.net

This integrated approach, combining computational design with comprehensive biological evaluation, is the future pathway for unlocking the full therapeutic potential of this compound derivatives.

Conclusion

Summary of Key Research Findings and Contributions for 5-Iodo-2-methyl-1,3-benzothiazole

This compound is a synthetically accessible and chemically versatile heterocyclic compound. Research has established its role as a valuable intermediate, primarily due to the reactivity of the iodine substituent which allows for the creation of diverse molecular architectures. Key findings highlight the significance of the broader benzothiazole (B30560) scaffold in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. jchemrev.comfrontiersin.org The iodine atom itself is not merely a placeholder for further reactions but can actively contribute to biological activity through mechanisms like halogen bonding, potentially enhancing the efficacy of derivative compounds. Furthermore, the structural analogy to amyloid-binding dyes underscores its potential in the development of diagnostic tools for neurodegenerative diseases. nih.gov

Future Research Perspectives and Translational Potential

The future of research on this compound and its derivatives appears promising, with several avenues for exploration. In medicinal chemistry, a key focus will be on the rational design and synthesis of novel derivatives with improved potency and selectivity for specific biological targets. This includes creating libraries of related compounds to establish clear structure-activity relationships (SAR), particularly concerning the role of the iodine atom and its position on the ring. nih.gov

The translational potential is most evident in the development of new therapeutics and diagnostics. For instance, optimizing benzothiazole derivatives for PET imaging of amyloid plaques could lead to earlier and more accurate diagnosis of Alzheimer's disease and cerebral amyloid angiopathy. nih.gov In materials science, further investigation into the photophysical properties of polymers and dyes incorporating this moiety could lead to the development of advanced materials for organic electronics and sensor technology. nih.govmdpi.com The continued exploration of this compound and its analogues will likely yield significant contributions to both human health and materials innovation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Iodo-2-methyl-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves electrophilic iodination of 2-methyl-1,3-benzothiazole using iodine monochloride (ICl) in acetic acid under reflux (80–100°C). Stoichiometric ratios (1:1.2 substrate:iodinating agent) and reaction times of 12–24 hours achieve yields up to 75%. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product . Alternative metal-catalyzed approaches (e.g., CuI-mediated coupling) with aryl iodides may enhance regioselectivity in complex derivatives.

Q. Which spectroscopic and crystallographic methods validate the structure and purity of this compound?

- Methodology :

- X-ray diffraction : Single-crystal X-ray analysis refined with SHELXL-2018/3 (R-factor <0.05) confirms molecular geometry. Slow evaporation from methanol/water (1:1) yields diffraction-quality crystals .

- NMR/IR : ¹H NMR (400 MHz, CDCl₃) shows deshielding of the benzothiazole protons (δ 7.8–8.2 ppm) due to iodine’s electron-withdrawing effect. IR stretches at 680–720 cm⁻¹ confirm C–I bonding .

- Elemental analysis : Combustion analysis (C, H, N, S) should match theoretical values within ±0.3% to confirm purity .

Advanced Research Questions